1-Azido-3,5-difluorobenzene
Overview
Description
1-Azido-3,5-difluorobenzene is an organic compound with the molecular formula C6H3F2N3. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a benzene ring.
Preparation Methods
The synthesis of 1-Azido-3,5-difluorobenzene typically involves the following steps:
Starting Material: The process begins with 3,5-difluoroaniline.
Diazotization: The 3,5-difluoroaniline is converted into its diazonium salt by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to form this compound
Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-Azido-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azido-3,5-difluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which 1-Azido-3,5-difluorobenzene exerts its effects involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-Azido-3,5-difluorobenzene can be compared with other azido-substituted benzene derivatives, such as:
- 1-Azido-2,4-difluorobenzene
- 1-Azido-4-fluorobenzene
- 1-Azido-2,6-difluorobenzene
These compounds share similar reactivity due to the presence of the azido group but differ in their fluorine substitution patterns, which can influence their chemical behavior and applications .
Properties
IUPAC Name |
1-azido-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAUOAEASHHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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